1-benzyl-4-[1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine
Descripción
1-Benzyl-4-[1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine is a heterocyclic compound combining a piperazine core with substituted triazole and aromatic moieties. The structure features a 1,2,3-triazole ring substituted at position 1 with a 4-methylphenyl group and at position 5 with a pyridin-3-yl group. The triazole is further linked via a carbonyl group to a benzyl-substituted piperazine.
Propiedades
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(4-methylphenyl)-5-pyridin-3-yltriazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O/c1-20-9-11-23(12-10-20)32-25(22-8-5-13-27-18-22)24(28-29-32)26(33)31-16-14-30(15-17-31)19-21-6-3-2-4-7-21/h2-13,18H,14-17,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTWDBSKDVVEQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-benzyl-4-[1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a piperazine moiety linked to a triazole ring, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The chemical structure of 1-benzyl-4-[1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine can be represented as follows:
This structure includes:
- A benzyl group
- A triazole ring substituted with a pyridine and methylphenyl groups
- A carbonyl group attached to the triazole
Biological Activity Overview
The biological activities of compounds containing piperazine and triazole moieties have been extensively studied. These compounds are known for their diverse pharmacological effects, including:
- Antimicrobial Activity: Triazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 1-benzyl-4-[...]-piperazine have shown activity against various bacterial strains and fungi, indicating their potential as antimicrobial agents .
- Anticancer Properties: Some studies suggest that triazole-piperazine derivatives can inhibit cancer cell proliferation. The incorporation of different substituents on the triazole ring can enhance cytotoxicity against cancer cell lines .
- Anti-inflammatory Effects: Certain derivatives have demonstrated anti-inflammatory activities, which may be beneficial in treating conditions characterized by inflammation .
Case Studies and Research Findings
Several studies have specifically investigated the biological activity of related compounds. Below are notable findings:
Table 1: Summary of Biological Activities
| Compound | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 2.18 | |
| Compound B | Anticancer | 15.0 | |
| Compound C | Anti-inflammatory | 10.5 |
Study Highlights
- Antitubercular Activity: A series of substituted piperazine derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values as low as 1.35 μM, indicating strong potential for treating tuberculosis .
- Cytotoxicity Assessment: In vitro studies on human embryonic kidney (HEK-293) cells revealed that several derivatives were non-toxic at effective concentrations, suggesting a favorable safety profile for further development .
- Mechanistic Insights: Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets, supporting their potential utility in drug design .
Comparación Con Compuestos Similares
1-Benzyl-4-Phenyl-1H-1,2,3-Triazole (Compound 1)
- Structure : Lacks the pyridinyl and 4-methylphenyl substituents on the triazole.
- Synthesis : Synthesized via CuAAC (copper-catalyzed azide-alkyne cycloaddition) with benzyl azide and phenylacetylene, yielding 96–98% .
- Molecular Weight : 236.12 g/mol.
- Key Difference : Simpler substitution pattern; absence of electron-withdrawing/donating groups reduces polarity compared to the target compound.
1-Benzyl-4-(4-Methylphenyl)-1H-1,2,3-Triazole (Compound 2)
- Structure : Features a 4-methylphenyl group at position 4 of the triazole.
- Synthesis : Similar CuAAC route using 4-methylphenylacetylene; isolated yield 97% .
- Molecular Weight : 250.13 g/mol.
- Key Difference : The 4-methylphenyl group enhances hydrophobicity but lacks the pyridinyl moiety, which may limit hydrogen-bonding interactions in the target compound .
1-(4-Methylbenzyl)-5-((4-Methoxyphenyl)Ethynyl)-1H-1,2,3-Triazole (Compound 3ac)
- Structure : Contains a 4-methoxyphenyl ethynyl group at position 5 and a 4-methylbenzyl group at position 1.
- Synthesis: Copper-azide nanoparticle (CANP)-catalyzed reaction, 89–97% yield .
- Crystallography : Single-crystal X-ray analysis confirms planar triazole and π-stacking interactions .
- Key Difference : Ethynyl substituent introduces rigidity, whereas the target compound’s pyridinyl group may enhance solubility and metal coordination .
Functional Analogues with Hybrid Moieties
1-((N1-Substituted Benzyl)-1H-1,2,3-Triazol-4-yl)Methyl-4-(N1-Benzyl-2-Methyl-4-Nitro-Imidazole-5-yl)Piperazine
5-Methyl-N′-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carbonyl]-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carbohydrazide
- Structure : Bis-triazole with dual 4-methylphenyl groups.
- Crystallography: Monoclinic crystal system; intramolecular hydrogen bonding stabilizes the structure .
- Key Difference : Dual triazole cores may enhance π-π stacking but reduce metabolic stability compared to the target compound’s pyridinyl-triazole design .
Key Observations :
- Catalyst Efficiency : CANP systems (e.g., Compound 3ac) achieve higher yields (97%) than traditional CuSO₄/ascorbate (90–95%) due to improved regioselectivity .
- Regioselectivity : CuAAC ensures 1,4-disubstitution in triazoles, critical for maintaining pharmacological activity .
Physicochemical and Pharmacological Comparisons
Solubility and Polarity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
